(4Z)-4-{4-[(2-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
The compound (4Z)-4-{4-[(2-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one is a complex organic molecule characterized by its unique structure, which includes bromine, chlorine, iodine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{4-[(2-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Halogenation: The addition of bromine, chlorine, and iodine atoms to specific positions on the aromatic rings.
Oxazole Formation: The cyclization reaction to form the oxazole ring, which is a key structural component of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{4-[(2-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or ethers.
Scientific Research Applications
(4Z)-4-{4-[(2-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which (4Z)-4-{4-[(2-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar compounds to (4Z)-4-{4-[(2-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one include:
Ethyl acetoacetate: Known for its use in organic synthesis and similar structural features.
Acetylacetone: Another compound with comparable reactivity and applications in various chemical reactions.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H18BrClINO4 |
---|---|
Molecular Weight |
638.7 g/mol |
IUPAC Name |
(4Z)-4-[[4-[(2-bromophenyl)methoxy]-3-chloro-5-methoxyphenyl]methylidene]-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C25H18BrClINO4/c1-14-7-8-16(12-20(14)28)24-29-21(25(30)33-24)10-15-9-19(27)23(22(11-15)31-2)32-13-17-5-3-4-6-18(17)26/h3-12H,13H2,1-2H3/b21-10- |
InChI Key |
QXIIWHJDYJENTM-FBHDLOMBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC(=C(C(=C3)Cl)OCC4=CC=CC=C4Br)OC)/C(=O)O2)I |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC3=CC(=C(C(=C3)Cl)OCC4=CC=CC=C4Br)OC)C(=O)O2)I |
Origin of Product |
United States |
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